![molecular formula C20H21N3O B2697103 (E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide CAS No. 1164481-99-5](/img/structure/B2697103.png)
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide, also known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mechanism Of Action
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide activates the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cAMP levels. This leads to the activation of downstream signaling pathways, including the opening of potassium channels and the inhibition of calcium channels, resulting in the modulation of neuronal and cardiac function.
Biochemical and Physiological Effects:
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the reduction of heart rate and blood pressure, the inhibition of platelet aggregation, the modulation of neurotransmitter release, and the induction of apoptosis in cancer cells. These effects are mediated through the activation of adenosine A1 receptors in various tissues and organs.
Advantages And Limitations For Lab Experiments
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide is a highly selective agonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex signaling pathways involved in these processes. Additionally, (E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties compared to endogenous adenosine.
Future Directions
There are several future directions for the research on (E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide. One area of interest is the development of novel compounds that can selectively target adenosine A1 receptors with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in other diseases, such as diabetes and obesity. Finally, the potential therapeutic applications of (E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide in combination with other drugs or therapies should be explored further.
Synthesis Methods
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide can be synthesized by the reaction of 1-phenyl-2-pyrrolidinone with cyclohexyl isocyanate, followed by the addition of acrylonitrile and subsequent cyclization. The synthesis of (E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide has been widely used in scientific research as a tool to investigate the role of adenosine A1 receptor signaling in various physiological and pathological processes. It has been shown to have cardioprotective effects in ischemic heart disease, neuroprotective effects in stroke and traumatic brain injury, and anti-tumor effects in various types of cancer.
properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c21-15-16(20(24)22-17-8-3-1-4-9-17)14-19-12-7-13-23(19)18-10-5-2-6-11-18/h2,5-7,10-14,17H,1,3-4,8-9H2,(H,22,24)/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZYCFVQDDCQPU-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CN2C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=CN2C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-cyclohexyl-3-(1-phenylpyrrol-2-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.